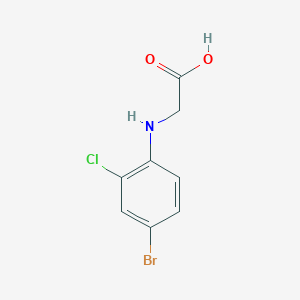
(4-Bromo-2-chloroanilino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (4-Bromo-2-cloroanilino)acético es un compuesto orgánico con la fórmula molecular C8H7BrClNO2. Es un derivado de la anilina, donde el anillo de anilina está sustituido con átomos de bromo y cloro en las posiciones 4 y 2, respectivamente, y un grupo ácido acético está unido al átomo de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido (4-Bromo-2-cloroanilino)acético generalmente involucra múltiples pasos. Un método común comienza con la preparación de 4-Bromo-2-cloroanilina, que se puede sintetizar mediante la bromación de 2-cloroanilina. La reacción de bromación se lleva a cabo utilizando bromo en presencia de un solvente adecuado como el ácido acético . La 4-Bromo-2-cloroanilina resultante luego se hace reaccionar con ácido cloroacético en condiciones básicas para producir ácido (4-Bromo-2-cloroanilino)acético .
Métodos de Producción Industrial
Los métodos de producción industrial del ácido (4-Bromo-2-cloroanilino)acético son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades más grandes. Las reacciones se llevan a cabo típicamente en reactores grandes con un control preciso de la temperatura, presión y tiempo de reacción para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido (4-Bromo-2-cloroanilino)acético experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de Sustitución: Los átomos de bromo y cloro en el anillo aromático pueden ser sustituidos por otros grupos funcionales utilizando reacciones de sustitución aromática nucleofílica.
Reacciones de Oxidación y Reducción: El compuesto puede experimentar reacciones de oxidación y reducción, particularmente en la parte del ácido acético.
Reacciones de Condensación: El grupo amino puede participar en reacciones de condensación con aldehídos y cetonas para formar bases de Schiff.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones del ácido (4-Bromo-2-cloroanilino)acético incluyen:
Nucleófilos: Como hidróxido de sodio o hidróxido de potasio para reacciones de sustitución.
Agentes Oxidantes: Como permanganato de potasio o peróxido de hidrógeno para reacciones de oxidación.
Agentes Reductores: Como borohidruro de sodio o hidruro de aluminio y litio para reacciones de reducción.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución nucleofílica pueden producir varias anilinas sustituidas, mientras que las reacciones de oxidación pueden producir ácidos carboxílicos o cetonas.
Aplicaciones Científicas De Investigación
El ácido (4-Bromo-2-cloroanilino)acético tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se está investigando su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido (4-Bromo-2-cloroanilino)acético implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, dependiendo de su estructura y los grupos funcionales presentes. Las dianas moleculares y vías exactas involucradas aún están bajo investigación, pero se cree que el compuesto puede modular varios procesos bioquímicos a través de sus interacciones con proteínas y otras biomoléculas .
Comparación Con Compuestos Similares
Compuestos Similares
Algunos compuestos similares al ácido (4-Bromo-2-cloroanilino)acético incluyen:
4-Bromo-2-cloroanilina: Un precursor en la síntesis del ácido (4-Bromo-2-cloroanilino)acético.
Ácido 2-cloroanilinoacético: Un compuesto relacionado con características estructurales similares.
Ácido 4-bromoanilinoacético: Otro compuesto estructuralmente relacionado con diferentes patrones de sustitución.
Singularidad
La singularidad del ácido (4-Bromo-2-cloroanilino)acético reside en su patrón de sustitución específico y la presencia de átomos de bromo y cloro en el anillo aromático. Esta estructura única confiere propiedades químicas y reactividad distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C8H7BrClNO2 |
|---|---|
Peso molecular |
264.50 g/mol |
Nombre IUPAC |
2-(4-bromo-2-chloroanilino)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-5-1-2-7(6(10)3-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |
Clave InChI |
MHBSIWWMEOMZST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Cl)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















